Imidocarb dihydrochloride monohydrate
Description
Historical Trajectory of Carbanilide (B493258) Antiprotozoal Development
The development of Imidocarb (B33436) is part of a broader history of research into carbanilide derivatives as antiprotozoal drugs. researchgate.net This class of compounds, characterized by a central urea (B33335) group flanked by phenyl rings, has been a focus of medicinal chemistry for its ability to combat parasitic infections. drugbank.com Early investigations into related compounds paved the way for the synthesis and identification of Imidocarb as a particularly effective agent. For over two decades, it has been a key tool in managing certain protozoal diseases in livestock and companion animals. inchem.org The core structure of carbanilides appears to interfere with the glycolysis pathway of parasites, leading to a hypoglycaemic state in the host that is detrimental to the parasite. noahcompendium.co.uk This fundamental mechanism has been a guiding principle in the development and refinement of drugs within this chemical family.
Current Academic Significance in Hemoparasite Research
Imidocarb remains a subject of intense academic interest, particularly in the study of hemoparasites—parasites that inhabit the blood. nih.gov Its established efficacy makes it a benchmark for evaluating new potential treatments. frontiersin.orgelsevierpure.com Current research often focuses on several key areas:
Drug Resistance: A significant concern in chemotherapy is the development of drug-resistant parasite strains. Researchers are actively investigating instances of Imidocarb treatment failure to understand the underlying molecular mechanisms of resistance. researchgate.netnih.gov Studies have involved developing drug-adapted lines of parasites in vitro to compare their susceptibility with non-adapted strains. nih.gov For example, one study successfully created a Babesia bovis line with an eight-fold higher inhibitory concentration (IC50) than the original stock. nih.gov
Expanded Applications: Scientists are exploring the efficacy of Imidocarb against a wider range of parasites than it is traditionally used for. Recent studies have investigated its potential as a treatment for Trypanosoma evansi, the causative agent of Surra, demonstrating significant in vitro and in vivo effects. nih.gov
Mechanism of Action: While the general antiprotozoal effects are known, detailed molecular mechanisms are still being elucidated. Research suggests Imidocarb acts directly on the parasite, altering the number and morphology of its nuclei and causing vacuolation in the cytoplasm. noahcompendium.co.uk A primary mode of action is believed to be the selective blocking of the replication of the parasite's kinetoplast DNA. noahcompendium.co.uk Furthermore, studies have shown that Imidocarb binds preferentially to nucleic acids (DNA and RNA) within liver cells, which may explain its long retention time in tissues. nih.gov
Comparative Efficacy: New and existing compounds are often tested against Imidocarb to gauge their relative effectiveness. For instance, in vitro studies comparing Imidocarb with Buparvaquone (B1221023) against B. bovis provide valuable data on their respective inhibitory concentrations, helping to identify potentially superior or alternative therapies. frontiersin.orgelsevierpure.com
The following table summarizes the in vitro inhibitory concentrations (IC50) of Imidocarb against various parasites, illustrating its variable potency.
| Parasite Species | IC50 Concentration | Research Context |
| Babesia bovis | 117.3 nM | Comparison with Buparvaquone at 1% parasitemia. frontiersin.orgelsevierpure.com |
| Babesia bovis | 8.7 x 10(7) g ml-1 | Determination in a South African stock. nih.gov |
| Trypanosoma evansi | 2.73 µM | Investigation of drug repurposing potential. nih.gov |
Epistemological Frameworks for Imidocarb Studies
The scientific understanding of Imidocarb is constructed through several distinct epistemological frameworks, or ways of generating knowledge. These frameworks provide the foundation for research methodologies and the interpretation of results.
Empiricism and In Vivo Studies: At its core, much of the knowledge about Imidocarb's efficacy comes from empirical observation of its effects in infected animals (in vivo studies). nih.govresearchgate.net This approach relies on direct observation and measurement of clinical outcomes in a complex biological system.
Reductionism and In Vitro Systems: To understand the specific mechanisms of action, researchers adopt a reductionist approach. In vitro culture systems allow for the isolation of parasites and the study of the drug's direct effects on them, free from the complexities of a host organism. frontiersin.orgnih.gov This methodology was used to determine that Imidocarb binds more substantially to hepatocytes (56.5%) than to erythrocytes (4.6%) and accumulates in the nuclear fraction of liver cells. nih.gov This framework is essential for dissecting molecular interactions, such as the binding affinity of Imidocarb to DNA and RNA. nih.gov
Pharmacokinetics and Analytical Chemistry: Understanding the absorption, distribution, metabolism, and excretion (ADME) of Imidocarb relies on the precise analytical methods of pharmacokinetics. noahcompendium.co.uk Techniques like high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are fundamental to quantifying drug concentrations in tissues and biological fluids over time, providing a quantitative basis for its behavior in the body. mdpi.comresearchgate.netresearchgate.net
The "3Rs" Principle: Modern veterinary pharmacology is increasingly guided by the "3Rs" principles (Replacement, Reduction, and Refinement) for animal testing. nih.gov This epistemological commitment pushes researchers towards methods like in silico (computer modeling) and in vitro studies to complement or, where possible, replace animal testing. nih.gov
These frameworks are not mutually exclusive; rather, they form an integrated approach. Findings from reductionist in vitro studies on molecular binding help explain the long residue times observed in pharmacokinetic studies, which in turn inform the clinical observations from in vivo efficacy trials.
Interdisciplinary Research Paradigms Relevant to Imidocarb
The study of Imidocarb is inherently interdisciplinary, requiring collaboration across multiple scientific fields to address complex research questions.
Veterinary Medicine and Molecular Biology: Veterinarians identify clinical challenges, such as treatment failures, which molecular biologists can then investigate at the genetic and cellular level. researchgate.net For example, understanding Imidocarb resistance requires identifying the specific genes or mutations in the parasite that confer this trait. nih.gov The finding that Imidocarb interferes with parasite nucleic acids is a direct result of this interdisciplinary synergy. nih.gov
Pharmacology and Toxicology: These fields work in tandem to understand not just how the drug affects the parasite (pharmacodynamics), but also its journey and persistence within the host animal (pharmacokinetics). noahcompendium.co.uknih.gov Toxicological studies assess the drug's potential for adverse effects, while pharmacokinetic research measures its concentration in edible tissues, which is crucial for food safety. mdpi.comnih.gov
Immunology and Parasitology: Research into Imidocarb's effects often involves understanding the host's immune response to the parasite both with and without treatment. Parasitologists characterize the life cycle and biology of organisms like Babesia and Theileria, while immunologists can study how the drug may modulate the host's immune clearance of these pathogens. researchgate.netnih.gov
Epidemiology and Public Health: Epidemiologists track the prevalence of hemoparasitic diseases and the geographical spread of potential drug resistance. nih.govresearchgate.net This information is vital for public health, as it informs control strategies and ensures the responsible use of veterinary drugs to prevent residues in the food supply. mdpi.comnih.gov The development of sensitive detection methods, such as immunobiosensors, is a key tool in these surveillance efforts. researchgate.netnih.gov
This collaborative approach ensures that research on Imidocarb is comprehensive, spanning from its most basic molecular interactions to its impact on animal populations and human food safety.
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C19H24Cl2N6O2 |
|---|---|
Molecular Weight |
439.3 g/mol |
IUPAC Name |
1,3-bis[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]urea;hydrate;dihydrochloride |
InChI |
InChI=1S/C19H20N6O.2ClH.H2O/c26-19(24-15-5-1-3-13(11-15)17-20-7-8-21-17)25-16-6-2-4-14(12-16)18-22-9-10-23-18;;;/h1-6,11-12H,7-10H2,(H,20,21)(H,22,23)(H2,24,25,26);2*1H;1H2 |
InChI Key |
ZZMCPNKUQHIZDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=C(N1)C2=CC(=CC=C2)NC(=O)NC3=CC=CC(=C3)C4=NCCN4.O.Cl.Cl |
Origin of Product |
United States |
Molecular and Cellular Mechanisms of Imidocarb Action
Hypothesized Pharmacodynamic Modalities
The therapeutic action of Imidocarb (B33436) is attributed to a range of hypothesized mechanisms that disrupt essential parasitic processes. These proposed modalities highlight the compound's ability to interfere with critical metabolic and structural functions of the parasite.
One of the proposed mechanisms of Imidocarb's action is its interference with the synthesis or use of polyamines by parasites. Research on Trypanosoma brucei has shown that the effects of Imidocarb can be counteracted by the presence of excess polyamines, which suggests a competitive or inhibitory interaction with the polyamine pathway, crucial for parasite growth and proliferation.
Imidocarb is understood to block the transport of inositol (B14025) into erythrocytes that are infected with Babesia parasites. This blockade effectively starves the parasite of inositol, a vital component for various cellular functions, including signal transduction and membrane synthesis. nih.gov The disruption of inositol dynamics is a critical factor in the compound's efficacy against such parasites. nih.gov The inability of the parasite to acquire this essential nutrient from the host cell leads to a cascade of metabolic failures.
A primary and direct effect of Imidocarb is on the parasite's genetic material. defra.gov.uknoahcompendium.co.uk The compound causes noticeable changes in the number and size of the parasite's nuclei. defra.gov.uknoahcompendium.co.uk Furthermore, it induces morphological alterations within the cytoplasm, such as vacuolation. defra.gov.uknoahcompendium.co.uk There is also evidence for a selective blocking effect on the replication of the kinetoplast DNA of the parasite, which is essential for its survival and reproduction. noahcompendium.co.uk This direct interaction with nucleic acids disrupts the fundamental processes of cell division and propagation. researchgate.net
| Parasite Strain | Starting Parasitemia | IC50 Value (nM) | Source |
|---|---|---|---|
| Texas T2Bo | 1% | 117.3 | researchgate.netnih.gov |
| Lismore and Samford isolates | Not Specified | 8.6 |
The antiprotozoal activity of Imidocarb is also linked to its effect on the parasite's energy metabolism. defra.gov.uknoahcompendium.co.uk As a carbanilide (B493258), it acts on the glycolysis pathway of the parasite. defra.gov.uknoahcompendium.co.uk Parasites such as Babesia and trypanosomes are heavily dependent on glucose from the host for aerobic glycolysis. defra.gov.uknoahcompendium.co.uk By interfering with this process, Imidocarb induces a state of hypoglycemia within the parasite, disrupting its energy supply and leading to its death. defra.gov.uknoahcompendium.co.uk
Beyond its direct actions on the parasite, Imidocarb also interacts with host systems, notably affecting enzymatic activities that can have secondary consequences for the parasite.
| Mechanism | Effect on Parasite | Reference |
|---|---|---|
| Interference with Polyamine Pathway | Inhibits growth and proliferation. | |
| Disruption of Inositol Transport | Causes starvation of essential nutrients. | |
| Interaction with Nucleic Acids | Alters nuclei and inhibits DNA replication. | defra.gov.uknoahcompendium.co.uk |
| Modulation of Glycolysis | Disrupts energy metabolism. | defra.gov.uknoahcompendium.co.uk |
| Inhibition of Acetylcholinesterase | Perturbs host enzymatic systems. | wikipedia.org |
Influence on Host Enzymatic Systems
Adenosine (B11128) Deaminase Activity Inhibition
Imidocarb has been shown to inhibit the activity of adenosine deaminase (ADA), an enzyme crucial in purine (B94841) metabolism. Research on cattle naturally infected with Anaplasma marginale demonstrated that treatment with imidocarb dipropionate led to a significant reduction in ADA activity. nih.gov This inhibition of the adenosinergic system is a key aspect of its mechanism of action. nih.gov Adenosine deaminase is listed as a molecular target for Imidocarb, with the drug acting as an inhibitor. mdpi.com Further studies have reiterated that imidocarb inhibits ADA activity following its administration in cattle. nih.gov
Structure-Activity Relationship (SAR) Investigations
The relationship between the chemical structure of Imidocarb and its biological activity is a critical area of study for understanding its efficacy and for the potential development of new therapeutic agents.
Elucidation of Active Pharmacophores within the Carbanilide Structure
The antiprotozoal activity of Imidocarb is intrinsically linked to its carbanilide structure. elsevierpure.com This class of compounds is known to interfere with the glycolysis of parasites, leading to hypoglycemia in the host, which is detrimental to parasites like Babesia that are dependent on host glucose. elsevierpure.comnih.gov A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. For the carbanilide structure of Imidocarb, the key pharmacophoric features would include the central urea (B33335) group, the two phenyl rings, and the terminal imidazoline (B1206853) moieties.
The precise elucidation of the active pharmacophores involves identifying the critical hydrogen bond donors and acceptors, hydrophobic regions, and ionizable groups, and their spatial relationships. While specific pharmacophore models for Imidocarb are not extensively detailed in publicly available literature, the general principles of pharmacophore modeling are well-established. mdpi.commdpi.com Such models are constructed by comparing the structures of active and inactive molecules to identify the common features required for biological activity. nih.gov
Table 1: Key Structural Components of Imidocarb for Pharmacophore Analysis
| Structural Component | Potential Role in Pharmacophore |
| Central Urea Group | Hydrogen bond donor and acceptor |
| Phenyl Rings | Hydrophobic interactions with target |
| Imidazoline Groups | Positive ionizable groups, potential for electrostatic interactions |
Further research employing computational pharmacophore modeling could precisely map these features and their geometric arrangement, providing a blueprint for designing novel derivatives with enhanced activity.
Computational Modeling of Ligand-Target Interactions
Computational modeling, including molecular docking and molecular dynamics simulations, provides invaluable insights into how a ligand like Imidocarb interacts with its biological targets at an atomic level. mdpi.comnih.gov These methods can predict the preferred binding orientation of the ligand in the active site of a protein and estimate the strength of the interaction.
While specific computational studies modeling the docking of Imidocarb with adenosine deaminase are not readily found in the current literature, the methodology for such an investigation is well-defined. For instance, molecular docking studies on other inhibitors of adenosine deaminase have successfully identified key interactions within the enzyme's active site. nih.govnih.gov
A typical computational modeling study for the Imidocarb-adenosine deaminase interaction would involve:
Obtaining the three-dimensional crystal structure of adenosine deaminase.
Using a docking algorithm to place the Imidocarb molecule into the active site of the enzyme in various possible conformations.
A scoring function would then rank the different binding poses based on their predicted binding affinity.
Molecular dynamics simulations could further be employed to assess the stability of the Imidocarb-enzyme complex over time.
Such studies would be instrumental in visualizing the specific amino acid residues that form hydrogen bonds, hydrophobic interactions, and electrostatic interactions with Imidocarb, thereby explaining the basis of its inhibitory activity.
Pharmacokinetic Research in Animal Models
Systemic Absorption and Distribution Dynamics
The systemic absorption and distribution of imidocarb (B33436) have been investigated in several animal species to understand its pharmacokinetic profile. These studies are crucial for determining how the compound is absorbed into the bloodstream, distributed to various tissues, and how long it resides in the body.
Research in animal models has demonstrated a significant difference in the absorption of imidocarb when administered orally compared to parenteral routes (intramuscular or subcutaneous).
Studies in rats using radiolabeled imidocarb have shown that absorption from the gastrointestinal tract following oral administration is poor. fao.org In contrast, subcutaneous and intramuscular injections lead to more effective and predictable systemic availability. fao.orgnih.gov When administered via injection, imidocarb is rapidly absorbed, with peak plasma concentrations observed within hours in species like sheep and cattle. nih.govnih.gov For instance, in sheep receiving an intramuscular injection, peak plasma concentrations were achieved within 4 hours. nih.gov Similarly, after subcutaneous injection in cattle, imidocarb is rapidly absorbed, reaching a plateau in the blood in about 2 hours. nih.govnih.govmdpi.com
A study was conducted in rats to determine the oral bioavailability of imidocarb residues present in the liver of previously treated animals. researchgate.net This research aimed to evaluate the extent to which consumers might absorb tissue-bound residues. researchgate.net
Following absorption, imidocarb is widely distributed throughout the body in various animal species, including cattle, sheep, goats, and swine. fao.orgresearchgate.netresearchgate.netnih.gov The apparent volume of distribution is large, suggesting extensive movement of the drug from the plasma into the tissues. nih.govresearchgate.net For example, the apparent volume of distribution in cattle was reported to be 6.53 ± 5.34 L/kg, with similar large volumes seen in sheep (4.18 ± 0.44 L/kg) and goats (7.68 ± 0.57 L/kg). nih.govresearchgate.net This extensive tissue distribution contributes to the compound's prolonged persistence in the body. nih.govresearchgate.net
Across all studied species, the liver and kidneys are consistently identified as the primary sites for imidocarb accumulation. fao.orgnih.govmdpi.comresearchgate.neteuropa.eu These organs exhibit the highest and most persistent concentrations of the drug, making them the target tissues for residue monitoring. nih.govmdpi.comresearchgate.net
In cattle, after a single subcutaneous injection, imidocarb residue in the liver was the highest, followed by the kidneys. mdpi.com Similar high concentrations in the liver and kidney have been reported in sheep, goats, and swine. researchgate.netresearchgate.net Studies in mice also showed that a significant percentage of the administered dose was found in the liver (29%) and kidney (6.8%) within 3.5 hours of intravenous administration. fao.org This preferential accumulation is a key factor in the long withdrawal periods required for treated animals intended for human consumption. nih.govresearchgate.net
Table 1: Peak Imidocarb Concentrations in Tissues of Sheep and Goats
| Species | Tissue | Peak Concentration (µg/kg) | Time Point |
|---|---|---|---|
| Sheep | Liver | 4606 | Day 15 |
| Kidney | 2612 | Day 15 | |
| Goat | Liver | Lower storage capability than sheep | N/A |
Data sourced from a study where animals were administered a single intramuscular dose of 3 mg/kg bw imidocarb dipropionate. europa.eu
Due to its extensive tissue distribution and accumulation, imidocarb residues deplete very slowly from edible tissues. researchgate.netnih.gov The depletion kinetics in cattle have been shown to fit a two-compartment model, with distinct alpha and beta phase half-lives. nih.gov
In cattle liver, the depletion half-lives were 31.7 days (α-phase) and 48.5 days (β-phase). nih.gov In muscle, the depletion was even slower, with half-lives of 34.9 days (α-phase) and 120.7 days (β-phase). nih.gov Detectable residues have been found in cattle liver for over 224 days after a single therapeutic dose. mdpi.comnih.gov
In sheep, residues are also persistent. Following intramuscular administration, mean residue levels in the liver were 4606 µg/kg on day 15, declining to 1137 µg/kg by day 60, and were below the limit of quantification by day 90. europa.eu In the kidneys of sheep, mean residues depleted from 2612 µg/kg on day 15 to 153.5 µg/kg on day 90. europa.eu Residues in muscle and fat depleted more rapidly, generally falling below the limit of quantification by day 60. europa.eu
Table 2: Imidocarb Residue Depletion in Cattle Tissues
| Tissue | Concentration at Day 14 (µg/g) | Concentration at Day 224 (µg/g) |
|---|---|---|
| Liver | 5.40 ± 0.61 | 0.12 ± 0.01 |
Data from a study in cattle after a single dose of 3 mg/kg bw imidocarb dipropionate. nih.gov
Imidocarb exhibits significant binding to plasma proteins in animals. fao.orgnih.gov Studies in sheep have noted that imidocarb is bound to plasma proteins, and the concentrations of the drug in plasma and erythrocytes were found to be approximately equal. nih.gov This binding to plasma proteins can influence the drug's distribution and elimination characteristics, contributing to its retention within the vascular compartment before distribution to tissues.
Quantitative Tissue Distribution Analysis Across Species
Biotransformation and Metabolic Fate
A notable characteristic of imidocarb is its resistance to metabolic breakdown in the animal body. fao.orgnih.govresearchgate.netnih.gov Multiple studies across various species have found no evidence of significant biotransformation. fao.orgnih.goveuropa.eunih.gov
In mice, over 90% of the residues extracted from the liver and kidney co-chromatographed with the parent imidocarb, indicating very little metabolic conversion. fao.org Similarly, in dogs, no metabolites were found by TLC analysis of urine, bile, liver, or kidney samples. fao.org Studies in sheep also failed to detect any metabolic or biotransformation products. nih.gov The drug is excreted unchanged in the bile.
In-vitro studies using bovine liver cells (hepatocyte monolayers, precision-cut liver slices, and microsomes) also found no detectable imidocarb metabolites. nih.gov This lack of metabolism is a primary reason for the prolonged retention and slow depletion of the parent compound from tissues. nih.gov The persistence of the parent drug is therefore the main concern for residue analysis in food-producing animals.
Identification of Metabolic Pathways and Enzymes
Research across multiple animal species indicates that imidocarb undergoes minimal to no metabolic transformation following administration. The parent compound is predominantly responsible for its therapeutic and residual effects.
In studies involving mice intravenously injected with radiolabelled imidocarb, the unchanged parent drug constituted over 90% of the residues found in the liver and kidney and 95% of the radioactivity excreted in the urine. inchem.orgfao.org Similarly, in cattle that received the drug subcutaneously, the parent imidocarb was the primary component identified in edible tissues (liver, kidney, muscle, and fat), milk, urine, and feces. inchem.org Minor, unidentified components have been detected, but they account for a small fraction (no more than 10%) of the total residues. inchem.org This substantial resistance to biotransformation suggests that specific metabolic pathways and associated enzymes, such as the cytochrome P450 system, are not significantly involved in the clearance of imidocarb. The persistence of the parent compound is a key feature of its pharmacokinetics.
In Vitro Metabolism Studies in Animal Tissues
To further investigate the metabolic stability of imidocarb, a series of in vitro studies have been conducted using various bovine liver tissue preparations. These studies consistently demonstrate a lack of metabolic breakdown of the compound.
Instead of being metabolized, imidocarb has been shown to bind to cellular components. In vitro investigations revealed that imidocarb preferentially accumulates in the nuclear fraction of bovine liver homogenates, where it binds to macromolecules like DNA and RNA. nih.govnih.gov This binding is a potential mechanism for the drug's long retention time in tissues. nih.gov
Table 1: Summary of In Vitro Metabolism Studies of Imidocarb in Bovine Liver
| In Vitro System | Key Findings | Reference(s) |
| Hepatocyte Monolayers | No metabolites of imidocarb detected. Showed capacity for metabolizing control compounds. | nih.govresearchgate.net |
| Precision-Cut Liver Slices | No imidocarb metabolites were found. | nih.govresearchgate.net |
| Liver Microsomes | No evidence of imidocarb metabolism. | inchem.orgnih.gov |
| Sub-cellular Fractions | Preferential binding to the nuclear fraction and DNA, not metabolism. | nih.govnih.gov |
Elimination Kinetics and Excretion Routes
The elimination of imidocarb from the body is a slow process, characterized by excretion of the unchanged drug via both renal and fecal pathways. Its persistence in the body is a notable aspect of its kinetic profile.
Renal Excretion Profiles
Urinary excretion is a significant, albeit slow, route for the elimination of imidocarb. The rate and extent of renal clearance vary among species.
In mice, intravenous administration resulted in the excretion of 37% of the dose in urine within two hours, with another study reporting 56-65% urinary excretion within 96 hours. inchem.orgfao.org In contrast, excretion is much slower in cattle, where only 15% of a subcutaneous dose was recovered in the urine over a 10-day period. inchem.org
Studies in sheep showed that following an intramuscular injection, approximately 14.5% of the dose was excreted in the urine within the first 24 hours, a rate which declined sharply thereafter, though detectable amounts remained in the urine for up to four weeks. fao.orgnih.gov Further investigation in sheep revealed that the renal clearance of imidocarb is lower than the glomerular filtration rate, which indicates net tubular reabsorption of the drug back into the bloodstream, contributing to its slow elimination. nih.gov
Table 2: Renal Excretion of Imidocarb in Various Animal Species
| Species | Dose Route | % of Dose in Urine | Time Period | Reference(s) |
| Mice | Intravenous | 37% | 2 hours | inchem.orgfao.org |
| Mice | Intravenous | 56-65% | 96 hours | fao.org |
| Cattle | Subcutaneous | 15% | 10 days | inchem.org |
| Sheep | Intramuscular | 11-17% | 24 hours | nih.gov |
| Sheep | Intramuscular | 14.5% | 24 hours | fao.org |
Biliary and Fecal Elimination Patterns
Fecal excretion, following biliary elimination, is another primary route for the removal of imidocarb from the body.
In cattle, fecal excretion is the more dominant route compared to renal elimination, with 38% of a subcutaneous dose recovered in the feces over 10 days. inchem.org In rats, approximately one-third of the recovered dose was found in the feces. inchem.org For mice, fecal excretion accounted for 23-25% of the administered dose within 96 hours. fao.org
Research in sheep has highlighted the importance of the biliary route, with studies showing that the concentration of imidocarb in bile can exceed that found in plasma, suggesting that biliary secretion is a significant pathway for its elimination. fao.orgnih.gov
Table 3: Fecal and Biliary Excretion of Imidocarb
| Species | Key Findings | Reference(s) |
| Cattle | 38% of the dose was recovered in feces over 10 days. | inchem.org |
| Rats | Approximately one-third of the recovered dose was in the feces. | inchem.org |
| Mice | 23-25% of the dose was excreted in feces within 96 hours. | fao.org |
| Sheep | High concentration in bile suggests it is an important excretion route. | fao.orgnih.gov |
Determination of Elimination Half-Lives in Various Species
The elimination half-life (T½) of imidocarb, a measure of the time it takes for the drug concentration to reduce by half, varies considerably across different animal species and tissue types. The long half-life in many species is consistent with its slow excretion and tissue retention.
In cattle, the plasma half-life after a single subcutaneous injection has been reported as approximately 31.8 hours. plos.orgmdpi.comnih.govnih.gov However, the depletion from tissues is significantly longer, with studies reporting biphasic elimination half-lives of 31.7 and 48.5 days in the liver, and 34.9 and 120.7 days in muscle. nih.govresearchgate.net Other species, such as swine, dogs, and horses, exhibit shorter plasma half-lives. plos.orgnih.govresearchgate.net The slow elimination is partly attributed to the drug's extensive binding to plasma proteins and tissues. nih.govnih.gov
Table 4: Elimination Half-Life of Imidocarb in Various Species and Tissues
| Species | Tissue/Fluid | Administration Route | Elimination Half-Life (T½) | Reference(s) |
| Cattle | Plasma | Subcutaneous | 31.77 ± 25.75 hours | plos.orgmdpi.comnih.gov |
| Cattle | Liver | Subcutaneous | 31.7 and 48.5 days (two-compartment) | nih.govresearchgate.net |
| Cattle | Muscle | Subcutaneous | 34.9 and 120.7 days (two-compartment) | nih.govresearchgate.net |
| Swine | Plasma | Intramuscular | 13.91 ± 2.73 hours | plos.orgnih.govresearchgate.net |
| Dogs | Plasma | Intravenous | 3.45 ± 0.75 hours (207 minutes) | fao.orgplos.orgnih.gov |
| Horses | Plasma | Intramuscular | 5.14 hours | nih.govresearchgate.net |
| White-tailed Deer | Plasma | Not Specified | 7.73 ± 1.73 hours | researchgate.net |
| Rats | Kidney & Liver | Subcutaneous | ~3 days, increasing to 7-8 days | fao.org |
Mechanisms of Parasite Resistance to Imidocarb
Documentation of Reduced Susceptibility and Treatment Failures
Concerns over the development of resistance to Imidocarb (B33436) are supported by a growing body of evidence from both clinical and experimental settings. Reports of reduced susceptibility and outright treatment failures have been documented in various protozoan parasites, undermining the drug's reliability for controlling diseases such as babesiosis and theileriosis.
In canine babesiosis, cases of repeated treatment failure with Imidocarb are suggestive of emerging resistance in Babesia canis. nih.govmdpi.comnih.gov One notable case described a dog infected with B. canis that experienced several relapses despite multiple, and even escalating, doses of Imidocarb. nih.govresearchgate.net The infection, characterized by clinical signs and pancytopenia, only resolved after treatment with an alternative drug combination, pointing to suspected Imidocarb resistance. nih.govmdpi.comresearchgate.net
Similar treatment challenges have been observed in equine piroplasmosis. Studies on Theileria equi, a causative agent of this disease, have shown that different isolates possess varying degrees of susceptibility to Imidocarb. nih.gov In an experimental setting, four ponies infected with a less susceptible strain of T. equi could not be cleared of the parasite, even after two separate rounds of treatment. nih.govbiorxiv.org This in vivo failure aligns with in vitro findings of reduced susceptibility in the same strain. nih.gov Furthermore, Imidocarb has been shown to be ineffective at eliminating Hepatozoon canis in naturally infected dogs, with parasite DNA persisting in the blood throughout an eight-month study despite repeated treatments. nih.gov The drug also failed to consistently clear T. equi in horses that were co-infected with Theileria haneyi. nih.gov In some instances, treatment with Imidocarb dipropionate has resulted in a temporary disappearance of T. equi from the blood, followed by a later resurgence of parasitemia.
In Vitro Selection and Characterization of Drug-Adapted Parasite Populations
To better understand the dynamics of resistance, researchers have successfully induced and selected for Imidocarb-resistant parasite populations in controlled laboratory environments. These studies provide direct evidence that exposure to the drug can lead to decreased susceptibility.
Determination of Half-Maximal Inhibitory Concentrations (IC50) in Resistant Strains
A primary method for quantifying drug resistance is the determination of the half-maximal inhibitory concentration (IC50), which is the concentration of a drug required to inhibit 50% of parasite growth. Studies on drug-adapted parasites have consistently shown a significant increase in IC50 values compared to their non-adapted counterparts.
For Theileria equi, an almost four-fold difference in Imidocarb susceptibility was initially observed between two distinct isolates. biorxiv.org Continuous exposure of the less susceptible Florida strain to the drug in vitro led to a further 15-fold increase in its IC50 value, from its original level to 414 nM. nih.gov A separate "pulse" exposure method resulted in a smaller, nearly four-fold increase in the IC50 to 94 nM. nih.gov In the case of Babesia bovis, a drug-adapted line was developed that exhibited an IC50 eight times higher than the original, non-drug-adapted stock.
Table 1: In Vitro IC50 Values of Imidocarb Against Susceptible and Adapted Parasite Strains
| Parasite Species | Strain/Variant | Condition | IC50 (nM) | Fold Increase | Source(s) |
|---|---|---|---|---|---|
| Theileria equi | USDA Florida | Original Strain | ~27.6 | - | nih.gov |
| Theileria equi | USDA Florida | Pulse Exposure Variant | 94 | ~3.4x | nih.gov |
| Theileria equi | USDA Florida | Continuous Exposure Variant | 414 | 15x | nih.govbiorxiv.org |
| Theileria equi | Texas Isolate | Original Strain | 6.4 | - | nih.gov |
| Babesia bovis | South African Stock | Original Strain | 8.7 x 10⁷ g/ml⁻¹ | - | |
| Babesia bovis | South African Stock | Drug-Adapted Line | 6.6 x 10⁶ g/ml⁻¹ | 8x |
Phenotypic Characterization of Resistant Phenotypes
The primary phenotypic characteristic of Imidocarb-resistant parasites is their enhanced ability to survive and replicate in the presence of drug concentrations that are lethal to susceptible parasites. This is directly demonstrated by the increased IC50 values observed in drug-adapted strains. nih.gov This resistance phenotype allows the parasite to persist in a treated host, leading to treatment failure and the potential for onward transmission of the resistant strain. The experimental induction of tolerance in Babesia argentina showed that as parasites were repeatedly exposed to Imidocarb over several passages in calves, they became more adept at infecting treated animals, clearly indicating an acquired tolerance to the drug.
Molecular and Genetic Determinants of Resistance
Understanding the specific molecular and genetic changes that confer Imidocarb resistance is crucial for developing new diagnostic tools and alternative therapies. Research in this area focuses on identifying mutations in the parasite's genome and changes in gene expression that allow it to circumvent the drug's effects.
Genomic Sequencing for Single Nucleotide Polymorphisms (SNPs) and Structural Variants
Genomic analysis, including the search for single nucleotide polymorphisms (SNPs) and other structural variants, is a powerful tool for pinpointing the genetic basis of drug resistance. In many parasitic diseases, specific SNPs have been linked to resistance against various drugs. frontiersin.orgnih.gov For example, in Theileria annulata, SNPs in the cytochrome b locus are associated with resistance to the drug buparvaquone (B1221023). nih.gov
However, despite the availability of whole-genome sequences for several Babesia species, including B. bovis, B. bigemina, and B. gibsoni, specific studies identifying SNPs or other genomic structural variants that are definitively linked to Imidocarb resistance are currently lacking. biorxiv.org Research has noted that there are no studies to date that directly address the molecular basis for the development of Imidocarb resistance in parasites like Babesia caballi. nih.gov While genome-wide association studies (GWAS) have been employed to identify genomic regions associated with general resistance to theileriosis in cattle, these have not been specifically tied to Imidocarb treatment outcomes. The identification of such genetic markers for Imidocarb remains a critical area for future research.
Transcriptomic Analysis of Gene Expression Changes in Resistant Parasites
Transcriptomic analysis, which measures the expression levels of all genes in an organism, can reveal how parasites adapt to drug pressure by altering their cellular processes. An investigation into the molecular mechanisms of Imidocarb resistance in Theileria equi has focused on the potential role of the ATP-binding cassette (ABC) transporter family of proteins. biorxiv.org ABC transporters are known to contribute to drug resistance in other parasites, often by actively pumping the drug out of the cell.
The T. equi genome contains 45 putative ABC transporter genes. nih.gov In a study comparing a drug-susceptible isolate with an in vitro-selected Imidocarb-resistant variant, RNA sequencing was used to identify transporters that were differentially transcribed. biorxiv.org While this transcriptomic analysis identified the most likely candidate transporters based on changes in their expression levels, subsequent experiments did not confirm that Imidocarb was a substrate for efflux by the most significantly upregulated transporter. biorxiv.org This suggests that while ABC transporters may play a role, the precise mechanism by which they or other genes contribute to Imidocarb resistance in T. equi requires further investigation. biorxiv.org
Role of Efflux Pumps and Transporter Systems in Resistance
The development of resistance to antimicrobial agents in parasites is a multifaceted process, with the active efflux of drugs from the parasite's cell being a significant mechanism. Efflux pumps are membrane proteins that function to transport toxic substances, including drugs, out of the cell, thereby reducing the intracellular concentration of the drug and diminishing its efficacy. nih.gov In the context of antiprotozoal resistance, ATP-binding cassette (ABC) transporters and major facilitator superfamily (MFS) transporters are two of the major families of efflux pumps implicated in multidrug resistance. nih.gov
Research into the specific mechanisms of imidocarb resistance has pointed towards the potential involvement of such transporter systems. In the equine piroplasmosis agent, Theileria equi, which has a notably large number of ABC transporter genes (45 putative members) compared to other hemoparasites, these transporters have been a key area of investigation for their potential role in imidocarb resistance. wsu.edu An investigation into T. equi revealed that different isolates exhibit significant variations in their susceptibility to imidocarb dipropionate. nih.gov For instance, a nearly four-fold difference in susceptibility was observed between two distinct isolates. wsu.edu Furthermore, continuous exposure of a susceptible T. equi strain to imidocarb in vitro led to a significant decrease in susceptibility, with one variant showing a 15-fold increase in the 50% inhibitory concentration (IC50). wsu.edunih.gov This induced resistance is a strong indicator of the involvement of a mechanism like the upregulation of efflux pumps.
While direct evidence of imidocarb being a substrate for a specific, differentially expressed ABC transporter, BEWA_032300, was not found in one study, the significant variation in drug susceptibility and the induction of resistance through drug exposure strongly suggest that transporter systems are a likely contributor to imidocarb resistance in T. equi. wsu.edu The large number of uncharacterized ABC transporters in this parasite presents a broad field for further investigation into their specific roles in drug efflux and resistance.
Table 1: In Vitro Imidocarb Dipropionate Susceptibility of Theileria equi Isolates and Experimental Variants
| Isolate/Variant | Initial IC50 (nM) | IC50 after Continuous Exposure (nM) | Fold Increase in IC50 |
| Florida Strain (FL) | Varies | Up to 414 | Up to 15 |
| Texas Isolate (TX) | ~6 | No significant change | - |
| FL Exp variant 1 (Pulse Exposure) | - | 94 | ~4 |
Data sourced from studies on in vitro susceptibility of Theileria equi. nih.gov
Investigation of Cross-Resistance Patterns with Other Antiprotozoal Agents
The investigation of cross-resistance, where resistance to one drug confers resistance to another, is crucial for effective clinical management of parasitic infections. In cases of imidocarb treatment failure, alternative antiprotozoal agents are often employed, and understanding the patterns of susceptibility to these alternatives is vital.
Studies have shown that parasites resistant to imidocarb may remain susceptible to other classes of antiprotozoal drugs. For example, in a case of repeated imidocarb treatment failure in a dog with Babesia canis infection, a subsequent treatment with a combination of atovaquone (B601224) and azithromycin (B1666446) proved to be effective, suggesting a lack of cross-resistance between imidocarb and this drug combination. nih.gov
Comparative efficacy studies have further elucidated these patterns. In a study on dogs naturally infected with the Babesia microti-like piroplasm, treatment with imidocarb dipropionate showed worse clinical and parasitological efficacy compared to atovaquone or buparvaquone, both in combination with azithromycin. nih.govnih.gov While imidocarb is a first-choice treatment for large Babesia species, clinical relapses are frequent when used for small species. nih.gov On day 360 post-treatment, PCR confirmed parasitemia in 73.3% of dogs treated with imidocarb, compared to 50% for atovaquone and 60.08% for buparvaquone combinations. nih.govnih.gov
Furthermore, some parasite species show a natural lack of susceptibility to imidocarb. For instance, imidocarb dipropionate has been shown to lack efficacy against Theileria haneyi in horses. nih.gov In horses co-infected with T. haneyi and Theileria equi, imidocarb treatment failed to consistently clear the T. equi infection, a situation not typically observed in single T. equi infections. nih.gov This suggests that the presence of a resistant species might influence the treatment outcome for a generally susceptible one.
In vitro studies on Babesia bovis have compared the efficacy of imidocarb with buparvaquone. These studies revealed that buparvaquone had a lower IC50 value (50.01 nM) compared to imidocarb (117.3 nM) at a 1% parasitemia level, indicating a higher potency of buparvaquone against this parasite. frontiersin.org
Table 2: Comparative Efficacy of Imidocarb and Other Antiprotozoals against Piroplasms
| Parasite | Host | Drug(s) | Efficacy Outcome |
| Babesia canis | Dog | Atovaquone/Azithromycin | Effective after imidocarb failure nih.gov |
| Babesia microti-like | Dog | Imidocarb Dipropionate | High rate of clinical relapse and PCR positivity nih.govnih.gov |
| Atovaquone/Azithromycin | Better clinical and parasitological efficacy than imidocarb nih.govnih.gov | ||
| Buparvaquone/Azithromycin | Better clinical and parasitological efficacy than imidocarb nih.govnih.gov | ||
| Theileria haneyi | Horse | Imidocarb Dipropionate | Ineffective nih.gov |
| Theileria equi (in co-infection with T. haneyi) | Horse | Imidocarb Dipropionate | Inconsistent clearance nih.gov |
| Babesia bovis (in vitro) | - | Imidocarb Dipropionate | IC50: 117.3 nM frontiersin.org |
| Buparvaquone | IC50: 50.01 nM frontiersin.org |
Evolutionary Dynamics of Imidocarb Resistance in Parasite Populations
The evolution of drug resistance in parasite populations is a dynamic process driven by fundamental evolutionary principles, including genetic variation, selection pressure, and gene flow. nih.gov The emergence and spread of imidocarb resistance are influenced by these same forces.
The primary driver for the evolution of resistance is the selection pressure exerted by the drug itself. The use of imidocarb, especially at sub-therapeutic concentrations, can lead to the selection of resistant parasites. mdpi.com Parasites with genetic mutations that confer a survival advantage in the presence of the drug will proliferate, leading to an increase in the frequency of resistance alleles within the population. Reports of repeated imidocarb treatment failures in specific geographic locations, such as the emergence of resistant Babesia canis in north-eastern Germany, provide evidence for the establishment and potential spread of resistant parasite populations. nih.govresearchgate.net
The genetic diversity within a parasite population provides the raw material for the evolution of resistance. nih.gov Mutations in genes that are associated with the drug's target or with drug transport mechanisms, such as efflux pumps, can arise spontaneously. If these mutations confer resistance to imidocarb, they will be selected for under drug pressure.
Within-host dynamics can also play a role in the evolution of resistance. It has been proposed that in an untreated host, drug-sensitive strains of a parasite may be able to outcompete and suppress drug-resistant strains. However, the administration of a drug can remove the sensitive parasites, leading to the competitive release and proliferation of the resistant ones. nih.gov
The observation of fluctuating parasitemia levels in persistently infected animals suggests a dynamic interplay between the parasite and the host's immune system, possibly involving sequential waves of antigenic variants. nih.gov This inherent variability within the parasite population can also contribute to the selection of drug-resistant strains. The failure to clear Theileria equi infections in some horses, even with high doses of imidocarb, points to the existence of either inherently less susceptible strains or the emergence of resistance during the course of infection. nih.govresearchgate.net
Advanced Analytical Methodologies for Imidocarb Quantification
Chromatographic Techniques for High-Resolution Separation and Detection
Chromatographic techniques are the cornerstone of imidocarb (B33436) analysis, providing the necessary separation efficiency to isolate the analyte from complex sample matrices. High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS) are the most prominently used methods.
High-Performance Liquid Chromatography (HPLC) with Diverse Detection Modalities.nih.govnih.gov
High-Performance Liquid Chromatography (HPLC) is a widely adopted technique for the determination of imidocarb in biological samples. nih.govnih.gov Its versatility allows for the use of various detectors, enhancing its sensitivity and selectivity.
HPLC coupled with Ultraviolet (UV) or Diode-Array Detection (DAD) is a common and cost-effective method for imidocarb quantification. nih.govnih.govshimadzu.com DAD, an advanced form of UV detection, can acquire absorbance spectra across a wide range of wavelengths simultaneously. ctlatesting.combiocompare.comhitachi-hightech.com This capability aids in the identification and purity assessment of the analyte peak. shimadzu.com For imidocarb analysis, detection is typically carried out at its maximum absorption wavelength, which has been reported to be around 260 nm. nih.gov
A study detailing an HPLC-DAD method for imidocarb in beef and milk utilized a reversed-phase C18 column with a mobile phase of 0.1% trifluoroacetic acid and acetonitrile (B52724). nih.gov This method demonstrated good linearity and achieved limits of quantification (LOQs) of 0.15 mg/kg in beef and 0.025 mg/kg in milk. nih.gov The recovery rates were found to be within the range of 80.1% to 89.5%, with acceptable precision. nih.gov
Table 1: HPLC-DAD Method Parameters for Imidocarb Analysis
| Parameter | Value | Reference |
| Column | Reversed-phase (4.6×250 mm, 5 μm) | nih.gov |
| Mobile Phase | 85:15 (v/v) 0.1% trifluoroacetic acid/acetonitrile | nih.gov |
| Flow Rate | 1 ml/min | nih.gov |
| Column Temperature | 20°C | nih.gov |
| Detection Wavelength | 260 nm | nih.gov |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis.nih.govresearchgate.net
For the analysis of trace levels of imidocarb, Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is the preferred method due to its superior sensitivity and specificity. nih.govresearchgate.net This technique combines the separation power of liquid chromatography with the precise detection and structural elucidation capabilities of tandem mass spectrometry. nih.gov
LC-MS/MS methods for imidocarb typically employ electrospray ionization (ESI) in the positive ion mode. nih.gov The molecule's symmetrical nature can lead to the formation of both mono- and dicationic species in an acidic solution. nih.govoup.com The dicationic imidocarb (m/z 175) is often selected for multiple reaction monitoring (MRM) as it provides excellent sensitivity. nih.gov
A validated LC-MS/MS method for determining imidocarb in various livestock and seafood products demonstrated a limit of quantitation of 0.005 µg/g. nih.gov The method involved liquid extraction with acetonitrile under basic conditions, followed by a cleanup step for certain matrices. nih.gov Another study focused on bovine tissues and milk reported a limit of detection (LOD) of 0.5 ng/mL for a standard solution and LOQs ranging from 1.0 to 10 µg/kg in the samples. researchgate.net
Table 2: LC-MS/MS Transitions for Imidocarb Detection
| Precursor Ion (m/z) | Product Ions (m/z) | Ion Type | Reference |
| 175 | 162, 145, 188 | Dicationic | nih.govoup.com |
| 349 | - | Monocationic | nih.govoup.com |
Gas Chromatography-Mass Spectrometry (GC-MS) in Residue Analysis.thomastobin.com
While less common than LC-based methods for imidocarb, Gas Chromatography-Mass Spectrometry (GC-MS) has been explored for residue analysis. A significant challenge with GC-MS is the thermal instability of imidocarb, which can lead to rapid fragmentation under standard GC conditions. nih.gov This can complicate the interpretation of mass spectra and affect the method's robustness. nih.govresearchgate.net
Research has shown that under typical GC-MS conditions, imidocarb can degrade into several principal components. researchgate.net To overcome these thermal stability issues, derivatization techniques can be employed. For instance, reaction with pentafluoropropionic anhydride (B1165640) (PFPA) can create more stable derivatives suitable for GC analysis. researchgate.net However, due to these complexities, LC-MS/MS is generally considered a more reliable and suitable technique for the quantitative analysis of imidocarb residues. nih.govoup.com
Immunological and Biosensor-Based Detection Approaches
Immunological methods offer an alternative to chromatographic techniques, providing rapid and high-throughput screening of imidocarb residues. These methods are based on the specific binding interaction between an antibody and the target analyte.
Enzyme-Linked Immunosorbent Assay (ELISA) Development.nih.gov
Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used immunological technique for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones. nih.govstatpearls.comresearchgate.net For small molecules like imidocarb, a competitive ELISA format is typically employed. acs.org The development of a successful ELISA hinges on the production of highly specific antibodies against the target molecule. nih.govacs.org
In one study, a monoclonal antibody against imidocarb was developed, leading to an indirect competitive ELISA (ic-ELISA) with a half-maximal inhibitory concentration (IC50) of 2.22 ng/mL and a limit of detection (LOD) of 0.45 ng/mL. acs.org The assay demonstrated good recovery rates in milk (86.0–93.5%) and beef (84.5–101.2%) samples. nih.govacs.org The specificity of the developed antibody is a critical parameter, and cross-reactivity studies are essential to ensure that the assay does not produce false-positive results with structurally related compounds. acs.org
Table 3: Performance of a Developed ic-ELISA for Imidocarb
| Parameter | Value | Reference |
| IC50 | 2.22 ng/mL | acs.org |
| LOD | 0.45 ng/mL | acs.org |
| Recovery in Milk | 86.0–93.5% | nih.govacs.org |
| Recovery in Beef | 84.5–101.2% | nih.govacs.org |
Lateral Flow Immunoassay Design and Validation
Lateral flow immunoassays (LFIAs) represent a key technology for the rapid and on-site screening of Imidocarb residues. The design of these assays is centered around the principles of immunochromatography, where the target analyte in a sample competes with a labeled antigen for a limited number of antibody binding sites.
A common approach involves the synthesis of a hapten by modifying the Imidocarb molecule to enable its conjugation to carrier proteins, such as bovine serum albumin (BSA) and ovalbumin (OVA), for use as an immunogen and coating antigen, respectively. Monoclonal or polyclonal antibodies specific to Imidocarb are then generated. For the visual detection system, gold nanoparticles are frequently employed as the labeling agent due to their stability and distinct colorimetric signal.
The validation of these LFIAs is a critical step to ensure their reliability. Key validation parameters include the visual limit of detection (vLOD), the cut-off value, and specificity. The vLOD is the lowest concentration of the analyte that can be consistently detected by visual inspection. The cut-off value is the concentration at which the test line becomes invisible, indicating a positive result. Specificity is assessed by testing the cross-reactivity of the assay with structurally related compounds. For instance, one study developed a gold nanoparticle-based LFIA for Imidocarb in milk and bovine muscle, achieving a visual limit of detection of 0.5 µg/kg and a cut-off value of 5 µg/kg in these matrices. The assay demonstrated high specificity with no cross-reactivity observed for other veterinary drugs.
Table 1: Performance Characteristics of a Lateral Flow Immunoassay for Imidocarb
| Parameter | Matrix | Value |
|---|---|---|
| Visual Limit of Detection (vLOD) | Milk & Bovine Muscle | 0.5 µg/kg |
| Cut-off Value | Milk & Bovine Muscle | 5 µg/kg |
| Analysis Time | Not specified | < 10 minutes |
| Cross-reactivity | Other veterinary drugs | None observed |
Immunobiosensor Technology for Rapid Screening
Immunobiosensors offer another powerful platform for the rapid screening of Imidocarb, often providing quantitative or semi-quantitative results with high sensitivity. These devices integrate a biological recognition element (e.g., an antibody) with a physicochemical transducer.
One notable example is the development of a portable surface plasmon resonance (SPR) immunosensor. This technology measures changes in the refractive index at the surface of a sensor chip, which are proportional to the mass of analyte binding. In a typical competitive inhibition format, Imidocarb in the sample competes with an Imidocarb-protein conjugate immobilized on the sensor chip for binding to specific antibodies. The resulting signal is inversely proportional to the concentration of Imidocarb in the sample.
A study detailing the development of such an SPR immunosensor for Imidocarb in bovine milk reported a limit of detection (LOD) of 0.82 µg/L. The assay was highly specific, showing negligible cross-reactivity with related compounds like amicarbalide. The entire detection process, including sample preparation, could be completed in approximately 15 minutes, highlighting the rapidity of this technology for screening purposes. The sensor chip could also be regenerated and reused multiple times, offering a cost-effective solution.
Optimized Sample Preparation and Extraction Protocols
The accurate quantification of Imidocarb in complex biological matrices such as milk, tissue, and plasma necessitates efficient sample preparation and extraction to remove interfering substances.
Solid-Phase Extraction (SPE) Techniques
Solid-phase extraction (SPE) is a widely adopted technique for the cleanup and pre-concentration of Imidocarb from various sample matrices prior to chromatographic analysis. The choice of SPE sorbent and elution solvents is critical for achieving high recovery rates.
For the extraction of Imidocarb from bovine milk, a common protocol involves an initial protein precipitation step with trichloroacetic acid, followed by centrifugation. The resulting supernatant is then loaded onto an SPE cartridge. Cation-exchange cartridges, such as the Oasis MCX, have proven to be effective for this purpose. After loading the sample, the cartridge is washed with solvents like methanol (B129727) to remove interfering compounds. The target analyte, Imidocarb, is then eluted with a more polar solvent mixture, often an ammoniated organic solvent like 5% ammonium (B1175870) hydroxide (B78521) in methanol. This protocol has demonstrated high extraction efficiencies for Imidocarb.
Table 2: Example of an SPE Protocol for Imidocarb in Bovine Milk
| Step | Reagent/Sorbent | Purpose |
|---|---|---|
| Protein Precipitation | Trichloroacetic Acid | Removal of proteins |
| SPE Cartridge | Oasis MCX (Cation-exchange) | Analyte retention |
| Washing | Methanol | Removal of interferences |
| Elution | 5% Ammonium Hydroxide in Methanol | Elution of Imidocarb |
Advanced Protein Digestion Methods for Complex Matrices
For the analysis of drug residues in tissues, particularly at the injection site where concentrations can be high and covalently bound to macromolecules, advanced protein digestion methods are necessary. Simple extraction procedures may not be sufficient to release the bound residues.
Enzymatic digestion using proteases like proteinase K is a common strategy. This approach involves incubating the tissue homogenate with the enzyme under optimized conditions of temperature and pH to break down the protein matrix and release the entrapped or bound Imidocarb. Following digestion, the sample can be further purified using techniques such as SPE. This combination of enzymatic digestion and SPE has been successfully applied to the determination of Imidocarb residues in bovine tissues, ensuring a more comprehensive extraction and accurate quantification.
Rigorous Method Validation Parameters for Academic Research
The validation of analytical methods according to stringent parameters is fundamental in academic research to ensure the reliability, accuracy, and reproducibility of the results. For the quantification of Imidocarb, validation is typically performed in accordance with international guidelines.
Key validation parameters that are assessed include selectivity, linearity, accuracy (as recovery), precision (repeatability and reproducibility), and the limits of detection (LOD) and quantification (LOQ). Selectivity is evaluated by analyzing blank samples from different sources to ensure no interferences are present at the retention time of Imidocarb. Linearity is determined by constructing a calibration curve over a range of concentrations and assessing the correlation coefficient. Accuracy is measured by spiking blank matrices with known concentrations of the analyte and calculating the percentage recovery. Precision is expressed as the relative standard deviation (RSD) of replicate analyses.
Assessment of Limits of Detection (LOD) and Quantification (LOQ)
The limits of detection (LOD) and quantification (LOQ) are critical performance characteristics of an analytical method, defining the lowest concentration of an analyte that can be reliably detected and quantified, respectively.
These values are determined experimentally and are dependent on the analytical technique and the sample matrix. For chromatographic methods like LC-MS/MS, the LOD and LOQ are often calculated based on the signal-to-noise ratio (S/N) of the chromatogram, typically at S/N ratios of 3 for the LOD and 10 for the LOQ.
Research studies have reported a range of LOD and LOQ values for Imidocarb in various matrices, reflecting the sensitivity of the different analytical methods employed. For example, an LC-MS/MS method for the determination of Imidocarb in bovine milk reported an LOD of 0.4 µg/kg and an LOQ of 1.2 µg/kg. Another study focusing on bovine tissues established an LOD of 1.0 µg/kg and an LOQ of 2.5 µg/kg. For rapid screening methods like the lateral flow immunoassay, the visual limit of detection (vLOD) in milk and muscle has been reported to be as low as 0.5 µg/kg.
Table 3: Reported LOD and LOQ Values for Imidocarb in Various Matrices
| Analytical Method | Matrix | LOD | LOQ |
|---|---|---|---|
| LC-MS/MS | Bovine Milk | 0.4 µg/kg | 1.2 µg/kg |
| LC-MS/MS | Bovine Tissues | 1.0 µg/kg | 2.5 µg/kg |
| Lateral Flow Immunoassay | Milk & Muscle | 0.5 µg/kg (vLOD) | Not specified |
| Surface Plasmon Resonance | Bovine Milk | 0.82 µg/L | Not specified |
Precision and Accuracy Metrics (Intra-day, Inter-day Variability, Recovery)
The validation of an analytical method is crucial to ensure its reliability for the intended application. Precision and accuracy are two of the most important parameters in this validation process. Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is typically expressed as the relative standard deviation (%RSD) or coefficient of variation (%CV). Precision is evaluated at two levels:
Intra-day precision (repeatability): This assesses the precision of the method when conducted by the same analyst on the same day, using the same equipment.
Inter-day precision (intermediate precision): This evaluates the variability of the results obtained on different days, often by different analysts or with different equipment.
Accuracy is the measure of how close the experimental mean value is to the true or accepted value. It is usually determined through recovery studies, where a known amount of the analyte is added (spiked) into a blank matrix and then analyzed. The percentage of the analyte that is successfully measured (% Recovery) indicates the accuracy of the method.
Several studies have established the precision and accuracy of methods for quantifying imidocarb in various biological matrices. For instance, a high-performance liquid chromatography (HPLC) method with diode-array detection (DAD) developed for analyzing imidocarb in beef and milk demonstrated good precision and accuracy. nih.govnih.gov The intra-day precision for this method ranged from 3.2% to 6.1% RSD, while the inter-day precision was between 1.4% and 6.9% RSD. nih.govnih.gov The accuracy, determined by recovery experiments, was found to be 80.4–82.2% for beef and 80.1–89.5% for milk. nih.govnih.gov
Another study utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS) for detecting imidocarb in bovine tissues and milk also reported robust validation metrics. researchgate.net Recoveries for this method were in the range of 73.3% to 98.6%. researchgate.net The associated precision was excellent, with within-day (intra-day) variability between 1.0% and 6.7% and between-day (inter-day) variability over three days from 2.0% to 7.7%. researchgate.net
A separate UPLC-MS/MS method for bovine tissues reported recoveries ranging from 77.8% to 89.6% across liver, kidney, and muscle tissues. mdpi.com The intra-day coefficient of variation was between 0.5% and 5.6%, and the inter-day coefficient of variation was between 2.6% and 5.1%. mdpi.com These findings underscore the suitability of these advanced analytical methods for the reliable quantification of imidocarb residues.
The following table summarizes precision and accuracy data from various validated methods for imidocarb quantification.
Table 1: Precision and Accuracy of Imidocarb Quantification Methods
| Analytical Method | Matrix | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (% Recovery) | Reference |
|---|---|---|---|---|---|
| HPLC-DAD | Beef | 3.2 - 6.1 | 1.4 - 6.9 | 80.4 - 82.2 | nih.gov, nih.gov |
| HPLC-DAD | Milk | 3.2 - 6.1 | 1.4 - 6.9 | 80.1 - 89.5 | nih.gov, nih.gov |
| LC-MS/MS | Bovine Tissues & Milk | 1.0 - 6.7 | 2.0 - 7.7 | 73.3 - 98.6 | researchgate.net |
| UPLC-MS/MS | Bovine Liver | 2.5 - 4.8 | 3.0 - 3.9 | 78.1 - 89.6 | mdpi.com |
| UPLC-MS/MS | Bovine Kidney | 0.5 - 5.6 | 2.9 - 4.7 | 77.8 - 88.6 | mdpi.com |
Linearity and Calibration Curve Establishment
Linearity is the ability of an analytical method to elicit test results that are directly proportional to the concentration of the analyte within a given range. Establishing linearity is a critical step in method validation, as it confirms that the response of the detection system is proportional to the amount of the substance being measured. This relationship is graphically represented by a calibration curve.
A calibration curve is established by plotting the analytical response (e.g., peak area in chromatography) versus the known concentrations of a series of standard solutions. The linearity of this curve is typically assessed by the correlation coefficient (r) or the coefficient of determination (r²), with values close to 1.0 indicating a strong linear relationship. A well-defined calibration curve is essential for the accurate quantification of the analyte in unknown samples.
Various analytical methods have demonstrated excellent linearity for the quantification of imidocarb. An HPLC-DAD method for imidocarb in beef and milk showed good linearity with a correlation coefficient (r) of ≥0.998. nih.govnih.gov Similarly, an HPLC method for determining imidocarb dipropionate in its pure form and in veterinary formulations was linear over a concentration range of 0.25–40 µg/mL. nih.gov
More advanced techniques like LC-MS/MS also show strong linear responses. One such method for detecting imidocarb in bovine tissues and milk yielded excellent linearity with correlation coefficients (r) between 0.997 and 0.999. researchgate.net This was achieved over a range extending from the limit of quantitation (LOQ) up to 5000 µg/kg, depending on the specific tissue matrix. researchgate.net Another UPLC-MS/MS method established linearity for imidocarb in bovine tissues over a concentration range of 1–50 ng/mL, with all correlation coefficients (r) greater than 0.99. mdpi.com
The data presented in the following table highlight the linearity parameters from different validated methods for imidocarb analysis.
Table 2: Linearity and Calibration Data for Imidocarb Quantification
| Analytical Method | Matrix | Linearity Range | Correlation Coefficient (r/r²) | Reference |
|---|---|---|---|---|
| HPLC-DAD | Beef & Milk | Not specified | r ≥ 0.998 | nih.gov, nih.gov |
| HPLC | Drug Formulation | 0.25 - 40 µg/mL | Not specified | nih.gov |
| TLC-Densitometry | Drug Formulation | 0.1 - 1.8 µ g/band | Not specified | nih.gov |
| LC-MS/MS | Bovine Tissues & Milk | LOQ to 250, 750, or 5000 µg/kg | r = 0.997 - 0.999 | researchgate.net |
In Vitro and Ex Vivo Parasitological Efficacy Studies
Efficacy Spectrum Against Protozoal Pathogens
Imidocarb (B33436) exhibits a broad spectrum of activity against several protozoal pathogens, most notably species of Babesia and Theileria.
Babesia Species Susceptibility Profiling
Imidocarb has demonstrated significant efficacy against various Babesia species, which are tick-borne protozoa that infect the erythrocytes of mammals.
Babesia bovis and Babesia bigemina : These are the primary causative agents of bovine babesiosis, a disease of significant economic impact worldwide. frontiersin.org In vitro studies have consistently shown that imidocarb effectively inhibits the growth of both B. bovis and B. bigemina. researchgate.netnih.govnih.gov Notably, larger Babesia species like B. bigemina appear to be more susceptible to antiprotozoal drugs, including imidocarb, than smaller species such as B. bovis. nih.govmdpi.com For instance, one study found that while all tested drugs were 100% effective at killing B. bigemina at concentrations of 600 nM and above, imidocarb showed a lower IC50 value against B. bigemina compared to B. bovis. researchgate.netmdpi.comfrontiersin.org
Babesia canis : A common cause of canine babesiosis, B. canis has also been shown to be susceptible to imidocarb. researchgate.net It is considered a primary treatment for babesiosis in dogs. chemicalbook.comresearchgate.netvcahospitals.com
Babesia caballi : This species is a causative agent of equine piroplasmosis. High-dose imidocarb dipropionate treatment has been shown to clear persistent B. caballi infections in horses, eliminating the risk of transmission. nih.gov This clearance is evidenced by the inability to detect the parasite via PCR, seroconversion to negative status, and the failure to transmit the infection through blood inoculation or tick feeding. nih.gov
Babesia divergens : This species is not only a pathogen in cattle but also has zoonotic potential. frontiersin.org In vitro studies have demonstrated imidocarb's high activity against B. divergens, with MIC50s ranging from 27 to 34 μ g/liter . asm.org
Babesia microti : A rodent parasite that is a significant cause of human babesiosis, B. microti has also been evaluated for its susceptibility to imidocarb. In a murine model, imidocarb dipropionate was able to cure a portion of infected mice. nih.gov However, other studies in dogs naturally infected with a Babesia microti-like piroplasm indicated that imidocarb had poor clinical and parasitological efficacy. nih.govresearchgate.net
Theileria Species Growth Inhibition
Imidocarb's efficacy extends to Theileria species, another group of tick-borne protozoa that are closely related to Babesia.
Theileria equi : As a primary cause of equine piroplasmosis, the susceptibility of T. equi to imidocarb is of significant interest. wsu.edu In vitro studies have successfully demonstrated the inhibition of T. equi growth by imidocarb dipropionate. nih.gov However, there is evidence of variation in susceptibility between different isolates of T. equi. nih.gov Furthermore, in vitro exposure to the drug has been shown to decrease its susceptibility, raising concerns about the potential for drug resistance. nih.govnih.gov While imidocarb is often effective in clearing T. equi infections, failures have been reported, particularly in cases of co-infection with T. haneyi. nih.govnih.govwsu.eduresearchgate.net
Theileria haneyi : Recent research has revealed that imidocarb dipropionate lacks efficacy against T. haneyi, another causative agent of equine theileriosis. wsu.edunih.govnih.govfrontiersin.org This is a significant finding, as co-infection with T. haneyi may interfere with the clearance of T. equi by imidocarb. nih.govnih.govresearchgate.net
Efficacy Against Anaplasma marginale
Anaplasma marginale is a rickettsial pathogen that causes anaplasmosis in cattle. mdpi.com While imidocarb is used in the treatment of anaplasmosis, studies on its ability to completely clear the infection have yielded mixed results. mdpi.comumn.eduresearchgate.net Some research has shown a failure of imidocarb treatment to achieve chemosterilization of persistent A. marginale infections in cattle. nih.govresearchgate.net
Broader Spectrum Against Other Hemoparasites
Imidocarb is also utilized for the treatment of other hemoparasitic infections, including ehrlichiosis and hepatozoonosis in dogs, and cytauxzoonosis and hemoplasmosis in cats. vcahospitals.com
Quantitative Growth Inhibition Assays and Dose-Response Curve Derivation
Quantitative assays are crucial for determining the precise efficacy of an antiparasitic drug. These assays typically involve incubating the parasite in vitro with serial dilutions of the drug to determine the concentration that inhibits parasite growth by 50% (IC50).
For Babesia species, in vitro growth inhibition assays have been instrumental in quantifying imidocarb's potency. For B. bovis, at a 1% parasitemia, the IC50 of imidocarb was determined to be 117.3 nM. researchgate.netnih.govfrontiersin.org In another study, the IC50 for B. bovis was reported to be 0.87 μg/ml. asm.org For B. bigemina, the IC50 of imidocarb was found to be 61.5 nM. mdpi.compreprints.org In vitro studies with B. divergens have established MIC50s (Minimum Inhibitory Concentration for 50% of isolates) ranging from 27 to 34 μ g/liter . asm.org
In the case of Theileria equi, in vitro growth inhibition assays using flow cytometry to evaluate the percentage of parasitized erythrocytes (PPE) have been successfully developed. nih.gov These assays have shown a dose-dependent inhibition of parasite growth, with higher concentrations of imidocarb leading to a leveling off of the PPE. nih.gov For one T. equi isolate, the approximate IC50 value was determined to be 28.7 nM. nih.gov
| Parasite Species | Assay Type | IC50/MIC50 Value | Reference |
|---|---|---|---|
| Babesia bovis | In vitro growth inhibition | 117.3 nM | researchgate.netnih.govfrontiersin.org |
| Babesia bovis | In vitro growth inhibition | 0.87 µg/ml | asm.org |
| Babesia bigemina | In vitro growth inhibition | 61.5 nM | mdpi.compreprints.org |
| Babesia divergens | MIC determination | 27-34 µg/liter | asm.org |
| Theileria equi | In vitro growth inhibition | ~28.7 nM | nih.gov |
Evaluation of Synergistic and Antagonistic Drug Interactions
The combination of antimicrobial agents can result in synergistic (enhanced effect), antagonistic (reduced effect), or additive interactions. elifesciences.org Understanding these interactions is critical for developing more effective treatment strategies.
Studies have explored the combination of imidocarb with other antiparasitic drugs. A study investigating the interaction between diminazene (B1218545) aceturate (DA) and imidocarb dipropionate (ID) against Babesia species found that the combination had synergistic interactions against the in vitro growth of Babesia bigemina and additive interactions against Babesia bovis. nih.gov
Another study evaluated the combination of imidocarb with ELQ-316, an endochin-like quinolone. mdpi.compreprints.orgresearchgate.net The combination of imidocarb and ELQ-316 demonstrated a lower IC50 against B. bigemina than either drug alone, indicating a synergistic effect. mdpi.compreprints.org Specifically, the combination had an IC50 of 9.2 nM, compared to 61.5 nM for imidocarb alone and 48.10 nM for ELQ-316 alone. mdpi.compreprints.org
Conversely, it is important to be aware of potential antagonistic interactions. Imidocarb should not be used in animals that have been exposed to cholinesterase-inhibiting drugs, pesticides, or chemicals, as this can lead to increased toxicity. vcahospitals.com
| Drug Combination | Parasite Species | Interaction Type | Reference |
|---|---|---|---|
| Imidocarb + Diminazene Aceturate | Babesia bigemina | Synergistic | nih.gov |
| Imidocarb + Diminazene Aceturate | Babesia bovis | Additive | nih.gov |
| Imidocarb + ELQ-316 | Babesia bigemina | Synergistic | mdpi.compreprints.org |
| Imidocarb + Cholinesterase-inhibiting drugs | Not Applicable | Antagonistic (Increased Toxicity) | vcahospitals.com |
Combination Therapies with Novel Anti-Parasitic Agents
The development of drug resistance and the desire for more effective and safer treatments have spurred research into combination therapies involving imidocarb. Studies have explored its synergistic or additive effects when paired with novel anti-parasitic agents, aiming to enhance efficacy, reduce required doses, and mitigate toxicity.
ELQ-316:
In the fight against bovine babesiosis, caused by parasites like Babesia bigemina and Babesia bovis, combination therapies are showing significant promise. mdpi.comnih.govmdpi.comnih.gov Research has demonstrated that combining imidocarb with ELQ-316, an endochin-like quinolone, significantly enhances the killing of B. bigemina parasites in vitro. mdpi.com This combination therapy is more effective at reducing parasitemia than when either drug is used alone at its full dose. mdpi.com
A notable advantage of this combination is the potential to use lower doses of imidocarb, which could minimize toxic side effects in animals and reduce drug residues in edible tissues. mdpi.com For B. bigemina, the combination of imidocarb and ELQ-316 showed a lower mean 50% inhibitory concentration (IC50) of 9.2 nM compared to imidocarb alone (61.5 nM) or ELQ-316 alone (48.10 nM). mdpi.com This indicates a higher potency in eliminating the parasite. mdpi.com In cultures treated with this combination, parasites were undetectable after 72 hours at concentrations of 600 nM and 1200 nM. mdpi.com
Similarly, against B. bovis, the combination of imidocarb and ELQ-316 was effective, although the combination of buparvaquone (B1221023) and ELQ-316 demonstrated even stronger synergistic effects. nih.govnih.gov For the imidocarb and ELQ-316 combination against B. bovis, the IC50 was 197 nM. nih.govnih.gov
Buparvaquone:
Studies have also investigated the combination of imidocarb with buparvaquone, a hydroxynaphthoquinone antiprotozoal drug. In vitro studies on B. bovis have shown that both imidocarb and buparvaquone significantly inhibit parasite growth. nih.govconicet.gov.arfrontiersin.orgresearchgate.netnih.govelsevierpure.com At a 1% parasitemia, buparvaquone exhibited a lower IC50 (50.01 nM) compared to imidocarb (117.3 nM), suggesting higher potency. researchgate.netnih.gov Furthermore, buparvaquone demonstrated a superior residual effect, with no parasite survival detected at lower concentrations compared to imidocarb after the drug was removed. conicet.gov.arresearchgate.netnih.gov While direct combination studies with imidocarb and buparvaquone are part of broader research, the comparative efficacy data suggests potential for combined use.
Bumped Kinase Inhibitors (BKIs):
Bumped kinase inhibitors represent a novel class of drugs targeting essential protein kinases in parasites. nih.gov While specific in vitro combination studies with imidocarb and BKIs are not extensively detailed in the provided context, the development of BKIs is driven by the need for improved therapies for parasitic diseases, for which imidocarb is a current treatment. nih.gov The exploration of such combinations is a logical step in seeking more effective and specific anti-parasitic strategies.
Diamidines:
Diamidines are a well-established class of anti-parasitic compounds. nih.govnih.govresearchgate.net Research into novel diamidines has shown their potent activity against various Babesia species. nih.gov In a murine model of Babesia microti infection, some novel diamidines demonstrated superior efficacy to imidocarb, achieving a complete cure where imidocarb did not. nih.gov
A study on combination therapy with diminazene aceturate (another diamidine) and imidocarb dipropionate against Babesia bigemina and Babesia bovis in vitro showed synergistic and additive interactions, respectively. nih.govresearchgate.net This suggests that combining imidocarb with other diamidines could be a promising strategy for treating babesiosis, potentially allowing for lower doses and reducing the risk of resistance and toxicity. nih.govresearchgate.net
Interactive Data Table: In Vitro Efficacy of Imidocarb Combination Therapies
| Parasite | Combination | IC50 (nM) | Key Findings |
| Babesia bigemina | Imidocarb + ELQ-316 | 9.2 | More effective at reducing parasitemia than monotherapy. mdpi.com |
| Babesia bovis | Imidocarb + ELQ-316 | 197 | Effective, but the Buparvaquone + ELQ-316 combination was more potent. nih.govnih.gov |
| Babesia bovis | Imidocarb (monotherapy) | 117.3 | Less potent than Buparvaquone (IC50: 50.01 nM). researchgate.netnih.gov |
| Babesia bigemina | Imidocarb + Diminazene Aceturate | Not Specified | Synergistic interaction observed. nih.govresearchgate.net |
| Babesia bovis | Imidocarb + Diminazene Aceturate | Not Specified | Additive interaction observed. nih.govresearchgate.net |
Morphological and Ultrastructural Effects on Parasite Development
Imidocarb treatment induces noticeable morphological changes in Babesia parasites. In vitro studies on B. bovis have revealed that parasites exposed to imidocarb exhibit distinct alterations compared to untreated controls. frontiersin.org Treated parasites, including single trophozoite stages, appear larger and more rounded. frontiersin.org The characteristic paired, pear-shaped stages of the parasite often appear enlarged or amorphous following treatment. frontiersin.org These morphological changes are indicative of the drug's disruptive effect on parasite development and integrity.
Environmental Fate and Persistence of Imidocarb Residues
Degradation Pathways in Environmental Compartments
The environmental degradation of imidocarb (B33436) is influenced by a combination of physical, chemical, and biological processes. These processes determine the compound's persistence and the nature of any resulting transformation products.
Photolytic and Hydrolytic Stability Studies
Photodegradation, the breakdown of compounds by light, and hydrolysis, the reaction with water, are key abiotic degradation pathways for many organic chemicals in the environment. For instance, the insecticide imidacloprid (B1192907) undergoes photodegradation and hydrolysis in water, following pseudo-first-order kinetics. nih.gov While both processes can lead to the formation of the same main intermediate, the underlying pathways differ. nih.gov
Similarly, the photolysis of the monoterpene carvone (B1668592) in water leads to the formation of carvone camphor. mdpi.com The rate and persistence of this photolysis product can vary depending on the light source. mdpi.com While specific studies on the photolytic and hydrolytic stability of imidocarb are not extensively detailed in the provided results, the behavior of other compounds like imidacloprid and carvone highlights the importance of these degradation routes in aquatic environments. nih.govmdpi.comnih.gov The chemical nature of imidocarb suggests it would be stable in solution but may undergo fragmentation under certain conditions. nih.govoup.com
Biotransformation in Soil and Aquatic Microcosms
Biotransformation, the alteration of chemical substances by living organisms, is a primary mechanism for the degradation of organic compounds in soil and water. nih.gov Microbial communities, including bacteria and fungi, play a significant role in breaking down contaminants. nih.govresearchgate.net
In soil, the degradation of pesticides like imidacloprid is primarily driven by soil organic matter, which acts as the main sorptive medium. nih.gov The degradation of another pesticide, carvone, in soil is predominantly a biological process, with microorganisms accounting for a significant portion of its breakdown. mdpi.com Factors such as temperature, moisture, oxygen levels, pH, and microbial activity can all influence the rate of degradation. mdpi.com For example, studies on the biotransformation of arsenic from seaweed amendments in soil have shown that complex organic arsenic compounds are broken down by soil microbes into simpler, and sometimes more toxic, inorganic forms like arsenate and arsenite. nih.gov
In aquatic environments, microbial communities associated with submerged organic matter, such as leaves, are effective in the biotransformation of herbicides. researchgate.net The exposure of these microbial communities to pollutants can lead to adaptation, enhancing their degradation capabilities. researchgate.net While direct studies on imidocarb biotransformation in environmental microcosms are limited in the search results, the principles of microbial degradation observed for other compounds suggest that similar processes would be at play for imidocarb. It is known that imidocarb can be resistant to biotransformation processes within the animal body. nih.gov This resistance may or may not extend to environmental microbial communities.
Identification and Characterization of Environmental Metabolites
The degradation of a parent compound in the environment often leads to the formation of various metabolites, which may have their own toxicological and persistence characteristics. For example, the degradation of the pesticide chlordecone (B1668712) in soil results in the formation of several dechlorinated transformation products. nih.gov Similarly, the biotransformation of arsenosugars in soil leads to the formation of dimethylarsinic acid (DMA(V)), arsenate (As(V)), and arsenite (As(III)). nih.gov
In the case of imidocarb, in vitro studies using bovine liver preparations did not detect any metabolites, suggesting the parent compound is the primary cause of any observed toxicity. nih.gov However, this does not preclude the formation of metabolites in the environment through microbial action. Advanced analytical techniques are crucial for identifying unknown metabolites of contaminants in environmental samples. nih.gov
Methodologies for Environmental Residue Monitoring
Effective monitoring of imidocarb residues in environmental matrices is essential for assessing contamination levels and ensuring environmental safety. Various analytical methods have been developed for the detection of imidocarb in biological tissues and milk, which can be adapted for environmental samples. researchgate.netnih.govtandfonline.com
High-performance liquid chromatography (HPLC) is a commonly used technique for the determination of imidocarb residues. nih.govresearchgate.net For enhanced sensitivity and specificity, HPLC is often coupled with mass spectrometry (LC-MS) or tandem mass spectrometry (LC-MS/MS). nih.govoup.comnih.gov These methods allow for the unequivocal identification and quantification of imidocarb. nih.govoup.com For example, an ultra-high performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method has been developed for studying the depletion of imidocarb residues in bovine tissues. nih.govmdpi.com
Other analytical approaches include biosensor-based immunoassays, which offer a rapid and cost-effective screening method for detecting imidocarb residues. nih.govtandfonline.com Solid-phase extraction and liquid-liquid extraction are common sample preparation techniques used to isolate imidocarb from complex matrices before analysis. oup.commdpi.com
Interactive Data Table: Analytical Methods for Imidocarb Residue Monitoring
| Analytical Method | Matrix | Sample Preparation | Detection Limit | Reference |
| HPLC-UV | Cattle Kidney | Cation-exchange solid-phase extraction | Not Specified | researchgate.net |
| LC-MS/MS | Bovine & Ovine Liver, Milk | Not Specified | <0.75 mg/kg (liver), <25 µg/kg (milk) | nih.gov |
| Immunobiosensor | Bovine & Ovine Liver, Milk | Not Specified | <0.75 mg/kg (liver), <25 µg/kg (milk) | nih.govtandfonline.com |
| UPLC-MS/MS | Bovine Tissues | Liquid-liquid extraction, solid-phase extraction | Not Specified | nih.govmdpi.com |
| LC-MS | General | Not Specified | Dicationic imidocarb offers greater sensitivity | nih.govoup.com |
Research on Remediation Strategies for Contaminated Environments
Remediation strategies for environments contaminated with persistent organic pollutants aim to reduce contaminant levels and mitigate their ecological impact. These strategies can be broadly categorized into physicochemical and biological approaches.
Bioremediation, which utilizes microorganisms to break down contaminants, is considered an environmentally friendly technology. researchgate.netnih.govepa.gov This can involve stimulating the existing microbial populations (in situ bioremediation) or introducing specific microorganisms to the contaminated site. epa.gov For instance, bacterial consortia have been shown to be effective in the bioremediation of soil contaminated with the insecticide imidacloprid. researchgate.netnih.gov Similarly, fungi can play a crucial role in the bioremediation of aquatic environments polluted with herbicides. researchgate.net
Chemical reduction is another remediation approach that has been investigated for organochlorine pesticides like chlordecone. nih.gov This method involves the use of reducing agents, such as zero-valent iron, to degrade the contaminant. nih.gov Other physicochemical methods that have been explored for pesticide degradation include oxidation processes (e.g., ozonation, Fenton reaction), photolysis, and adsorption. nih.gov For petroleum-contaminated soils, alkaline desorption has been evaluated as a treatment method to reduce hydrocarbon content and hydrophobicity. umn.edu
While specific research on the remediation of imidocarb-contaminated environments is not detailed in the provided search results, the strategies developed for other persistent organic pollutants could potentially be adapted for imidocarb. The selection of an appropriate remediation strategy would depend on the specific environmental conditions and the concentration of the contaminant.
Q & A
Q. What analytical methods are recommended for quantifying Imidocarb dihydrochloride monohydrate in pharmaceutical formulations?
To quantify this compound, HPLC and spectrophotometric methods are widely used. For HPLC, select a wavelength (e.g., 263 nm) that maximizes detection specificity and sensitivity, as demonstrated for structurally similar compounds . Use an internal standard (e.g., tamsulosin HCl) to normalize peak area ratios and improve accuracy. Calibration curves should be constructed across a linear range (e.g., 1–50 µg/mL) with triplicate measurements at each concentration. Validate the method by assessing linearity (R² > 0.999), precision (%RSD < 2%), and accuracy (recovery 98–102%) .
Q. How should stability studies be designed to evaluate this compound under varying storage conditions?
Stability testing should include:
- Temperature and time variables : Assess degradation at room temperature (e.g., 30°C) and accelerated conditions (e.g., 40°C/75% RH) over 48–72 hours .
- Analytical endpoints : Monitor changes in concentration using validated HPLC or spectrophotometric methods. For example, a <1% change in drug content over 48 hours indicates acceptable stability .
- Matrix effects : Test stability in placebo-containing formulations to identify excipient interactions .
Q. What excipient compatibility studies are critical during formulation development?
Conduct FT-IR spectroscopy to detect interactions between Imidocarb and excipients (e.g., polymers, binders). Compare the spectra of pure Imidocarb with its mixtures; unchanged peak positions (e.g., amine or carbonyl stretches) indicate compatibility. For quantitative analysis, use thermal stress testing (40°C/75% RH for 4 weeks) followed by HPLC to measure drug recovery .
Advanced Research Questions
Q. How can enantiomeric impurities in this compound be separated and quantified?
Employ polysaccharide-based chiral stationary phases (CSPs) with organic-aqueous mobile phases (e.g., acetonitrile/ammonium bicarbonate). Validate the method using enantiomerically pure standards, ensuring resolution (Rs > 2.0) and sensitivity (LOD < 0.1%). Quantify impurities via peak area ratios, and validate specificity using forced degradation samples (e.g., acid/alkaline hydrolysis) .
Q. What strategies are effective for assessing the antiprotozoal activity of this compound in vitro?
Design enzyme inhibition assays targeting protozoal-specific pathways (e.g., dihydrofolate reductase). Determine IC₅₀ values using dose-response curves (e.g., 0.1–100 µM) and compare with reference inhibitors. Include cytotoxicity controls (e.g., mammalian cell lines) to assess selectivity. For time-kill studies, monitor parasite viability at 24–72 hours post-treatment .
Q. How can chromatographic methods be optimized for detecting trace impurities in this compound?
- Column selection : Use high-efficiency C18 columns with sub-2 µm particles for improved resolution.
- Gradient elution : Optimize mobile phase composition (e.g., 0.1% formic acid in water/acetonitrile) to separate impurities with similar polarity.
- Validation parameters : Calculate LOD (3σ/m) and LOQ (10σ/m) using baseline noise data. For example, a validated method may achieve LOD ≤ 0.05% for major impurities .
Q. What experimental approaches validate the specificity of analytical methods for this compound?
Perform forced degradation studies under oxidative (H₂O₂), acidic (HCl), and alkaline (NaOH) conditions. Analyze degradation products via HPLC-MS to confirm method specificity. Ensure no co-elution of degradation peaks with the parent compound, and document mass balance (e.g., 95–105% recovery) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
